(3S)-3-Amino-3-(2,6-difluorophenyl)propanenitrile
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Overview
Description
(3S)-3-Amino-3-(2,6-difluorophenyl)propanenitrile is an organic compound that belongs to the class of nitriles This compound features an amino group and a difluorophenyl group attached to a propanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2,6-difluorophenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorobenzaldehyde and an appropriate amine.
Formation of Intermediate: The aldehyde group of 2,6-difluorobenzaldehyde is reacted with the amine to form an imine intermediate.
Reduction and Cyanation: The imine intermediate is then reduced to form the corresponding amine, followed by cyanation to introduce the nitrile group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions (e.g., temperature, pressure) would be fine-tuned to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(2,6-difluorophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3S)-3-Amino-3-(2,6-difluorophenyl)propanenitrile is studied for its potential as a building block in organic synthesis
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential as a pharmaceutical intermediate. Compounds with similar structures have been explored for their activity as enzyme inhibitors or receptor modulators.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(2,6-difluorophenyl)propanenitrile would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluorophenyl group could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-phenylpropanenitrile: Lacks the difluorophenyl group, which may result in different chemical and biological properties.
(3S)-3-Amino-3-(4-fluorophenyl)propanenitrile: Contains a single fluorine atom, potentially altering its reactivity and interactions.
Uniqueness
The presence of the difluorophenyl group in (3S)-3-Amino-3-(2,6-difluorophenyl)propanenitrile makes it unique, as this group can influence the compound’s electronic properties, reactivity, and interactions with biological targets.
Properties
Molecular Formula |
C9H8F2N2 |
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Molecular Weight |
182.17 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2,6-difluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8F2N2/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,8H,4,13H2/t8-/m0/s1 |
InChI Key |
NCBXVZAZTYIJFZ-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)[C@H](CC#N)N)F |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(CC#N)N)F |
Origin of Product |
United States |
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